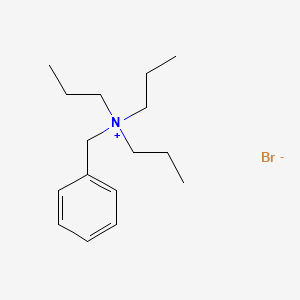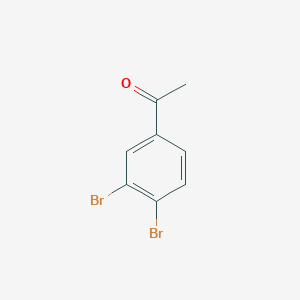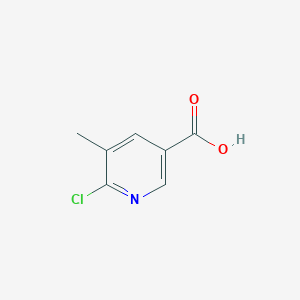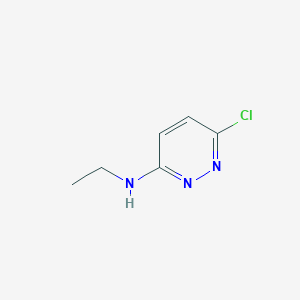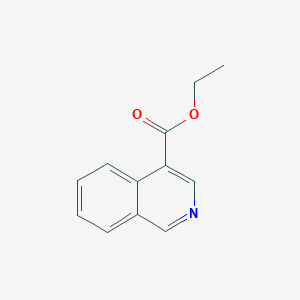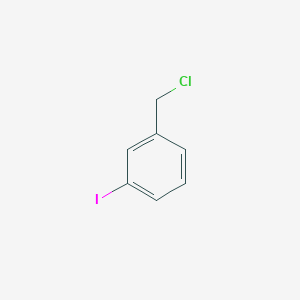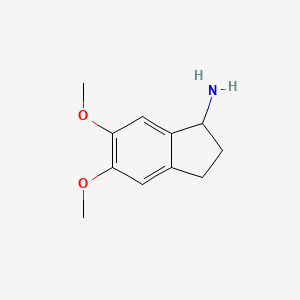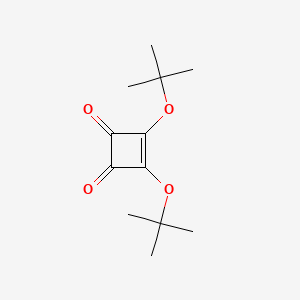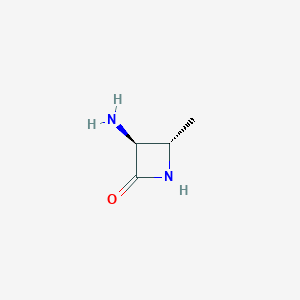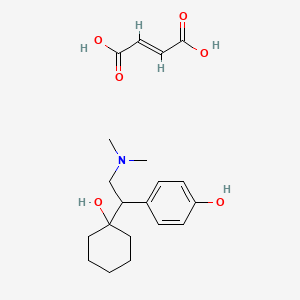
Desvenlafaxine fumarate
Overview
Description
Desvenlafaxine fumarate is a synthetic form of the major active metabolite of venlafaxine. It is categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is primarily used as an antidepressant for the treatment of major depressive disorder . This compound is known for its ability to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain and improving mood and emotional stability .
Mechanism of Action
Target of Action
Desvenlafaxine fumarate, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters heavily implicated in mood regulation .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This potentiation of serotonin and norepinephrine in the central nervous system is thought to be the mechanism behind its antidepressant action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin-norepinephrine reuptake pathway . By inhibiting the reuptake of these monoamines, this compound can correct the imbalances or deficiencies of these neurotransmitters, which have been implicated in major depressive disorder (MDD) .
Pharmacokinetics
This compound exhibits several ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism via CYP3A4 . The major difference between this compound and its parent drug, venlafaxine, is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while this compound is conjugated by UGT; therefore, this compound is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This results in enhanced neurotransmission of these monoamines, which can lead to improved mood and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the drug’s metabolism and potentially its efficacy . Furthermore, individual patient characteristics, such as age, renal function, and hepatic function, can also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
Desvenlafaxine fumarate interacts with several enzymes, proteins, and other biomolecules. It is a potent and selective inhibitor at serotonin and norepinephrine transporters . It blocks the neuronal reuptake of noradrenaline, serotonin, and to a lesser extent, dopamine by blocking serotonin and noradrenaline transporters .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of natural chemicals called serotonin and norepinephrine in the brain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desvenlafaxine fumarate can be synthesized through the demethylation of venlafaxine. The process involves the use of alkyl aluminum or alkyl aluminum hydride compounds, such as triisobutylaluminum (TIBA) and diisobutylaluminum hydride (DIBAL), to achieve the demethylation of the phenol moiety . The reaction conditions typically involve the use of acids, including Lewis acids like aluminum chloride (AlCl3) and boron tribromide (BBr3), and bases .
Industrial Production Methods
In industrial settings, this compound is prepared by adding an aqueous solution of disodium fumarate to an aqueous solution of desvenlafaxine hydrochloride . This process results in the formation of this compound, which is then purified and formulated into extended-release tablets .
Chemical Reactions Analysis
Types of Reactions
Desvenlafaxine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenol moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites and various derivatives that retain the core structure of the compound .
Scientific Research Applications
Desvenlafaxine fumarate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of serotonin-norepinephrine reuptake inhibitors and their chemical properties.
Biology: The compound is used to investigate the biological mechanisms underlying depression and other mood disorders.
Medicine: this compound is primarily used as an antidepressant for the treatment of major depressive disorder.
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI, used for the treatment of major depressive disorder.
Duloxetine: Another SNRI used for the treatment of depression, anxiety, and pain disorders.
Bupropion: A different class of antidepressant that acts as a norepinephrine-dopamine reuptake inhibitor.
Uniqueness
Desvenlafaxine fumarate is unique in that it is the major active metabolite of venlafaxine and has a similar pharmacological profile but with fewer drug-drug interactions due to its different metabolic pathway . Unlike venlafaxine, which relies on the enzyme CYP2D6 for metabolism, desvenlafaxine is primarily conjugated by UGT, making it less likely to cause interactions with other medications that affect the CYP2D6 pathway .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTJDJZCPOSWSC-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027852 | |
| Record name | Desvenlafaxine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93414-04-1 | |
| Record name | Desvenlafaxine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


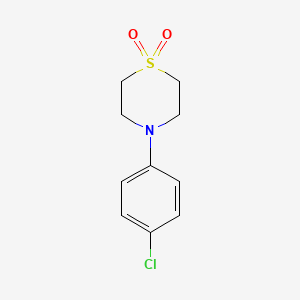
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)

